![molecular formula C7H17NO2S B1526395 Tert-butyl(2-methanesulfonylethyl)amine CAS No. 1183755-41-0](/img/structure/B1526395.png)
Tert-butyl(2-methanesulfonylethyl)amine
Overview
Description
Tert-butyl(2-methanesulfonylethyl)amine is an organic compound with the molecular formula C7H17NO2S . It is a derivative of tert-butylamine, which is a colorless liquid with a typical amine-like odor .
Synthesis Analysis
The synthesis of tert-butylamine, a related compound, has been studied extensively. It can be prepared by the hydrogenolysis of 2,2-dimethylethylenimine, or via tert-butylphthalimide . A new synthesis process of tert-butylamine involves the use of MTBE (methyl tert-butyl ether) and urea .Molecular Structure Analysis
The molecular structure of Tert-butyl(2-methanesulfonylethyl)amine is represented by the formula C7H17NO2S . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).Chemical Reactions Analysis
Tert-butylamine, a related compound, is used as an intermediate in the preparation of the sulfenamides . The tert-butyl group has been explored as a probe for NMR studies of macromolecular complexes .Scientific Research Applications
Synthesis of N-Heterocycles
Tert-butyl(2-methanesulfonylethyl)amine: plays a crucial role in the synthesis of N-heterocycles, which are core structures in many pharmaceuticals and natural products . Its use in the formation of sulfinimines is particularly noteworthy, as it allows for the creation of structurally diverse piperidines, pyrrolidines, and azetidines. These compounds are significant due to their presence in numerous bioactive molecules.
Chiral Auxiliary in Asymmetric Synthesis
The compound serves as an excellent chiral auxiliary in asymmetric synthesis . Its ability to induce chirality in the synthesis of amines and their derivatives makes it invaluable for producing enantiomerically pure substances, which is a critical aspect of medicinal chemistry.
Chemical Transformations
In chemical transformations, Tert-butyl(2-methanesulfonylethyl)amine is used for its unique reactivity pattern elicited by the tert-butyl group . This reactivity is essential in various synthetic pathways, leading to the creation of complex molecules with high precision.
Biosynthetic Pathways
The tert-butyl group’s implications in biosynthetic pathways highlight its biological relevance . It is involved in the synthesis and degradation of natural substances, playing a role in the metabolic processes within organisms.
Biodegradation Processes
This compound is also significant in biodegradation processes . Its structural features facilitate the breakdown of organic materials, aiding in the recycling of chemical substances in the environment.
Biocatalytic Processes
Tert-butyl(2-methanesulfonylethyl)amine: may find applications in biocatalytic processes due to the tert-butyl group’s unique properties . It can potentially enhance the efficiency of enzymatic reactions, leading to more sustainable and eco-friendly industrial processes.
Reference Standard for Pharmaceutical Testing
It is also used as a reference standard in pharmaceutical testing to ensure the accuracy of analytical methods and the quality of pharmaceutical products .
Protective Group in Organic Synthesis
Lastly, the tert-butyl moiety of Tert-butyl(2-methanesulfonylethyl)amine can act as a protective group in organic synthesis . It protects functional groups during chemical reactions, preventing unwanted side reactions and facilitating the purification of the final product.
Mechanism of Action
Safety and Hazards
Safety data sheets for related compounds suggest that tert-butylamines may cause burns of eyes, skin, and mucous membranes . They are also flammable, and their containers may explode when heated . Precautionary measures include avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .
properties
IUPAC Name |
2-methyl-N-(2-methylsulfonylethyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2S/c1-7(2,3)8-5-6-11(4,9)10/h8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEDFFWXKHUOFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl(2-methanesulfonylethyl)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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